molecular formula C12H15NO2S B2695563 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide CAS No. 2097935-98-1

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2695563
CAS No.: 2097935-98-1
M. Wt: 237.32
InChI Key: SCJVUMROECAGKG-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide is an organic compound with the molecular formula C12H15NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation reactions.

    Attachment of the thiophene ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under amide formation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major products would depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the field of anti-inflammatory or anticancer agents.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to benzene or furan analogs. This uniqueness can be exploited in various applications, particularly in the development of new materials or pharmaceuticals.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-11(10-4-7-16-8-10)13-9-12(15)5-2-1-3-6-12/h2,4-5,7-8,15H,1,3,6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJVUMROECAGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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